molecular formula C14H22BrFO2Si B12530591 [2-(2-Bromo-5-fluorophenoxy)ethoxy](tert-butyl)dimethylsilane CAS No. 811867-36-4

[2-(2-Bromo-5-fluorophenoxy)ethoxy](tert-butyl)dimethylsilane

Cat. No.: B12530591
CAS No.: 811867-36-4
M. Wt: 349.31 g/mol
InChI Key: ISIKBQMOZSABLJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-bromo-5-fluorophenoxy)ethoxy-tert-butyl-dimethylsilane . This nomenclature systematically identifies:

  • The tert-butyl-dimethylsilane core, where silicon is bonded to two methyl groups, one tert-butyl group, and an oxygen atom.
  • The ethoxy spacer (–O–CH2–CH2–O–) linking the silane group to the aromatic ring.
  • The 2-bromo-5-fluorophenoxy substituent, specifying bromine at position 2 and fluorine at position 5 on the phenyl ring.

The molecular formula C14H22BrFO2Si (molecular weight: 349.31 g/mol) is corroborated by high-resolution mass spectrometry. Key identifiers include:

  • CAS Registry Number : 811867-36-4
  • DTXSID : DTXSID60727029
  • InChIKey : ISIKBQMOZSABLJ-UHFFFAOYSA-N

Molecular Architecture: Bond Connectivity and Stereoelectronic Features

The molecule’s connectivity is defined by its SMILES string :
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC(=C1)F)Br. Key structural elements include:

  • A tert-butyl-dimethylsilane group (–Si(CH3)2(C(CH3)3)) providing steric bulk and electronic stabilization.
  • A diethylene glycol-like chain (–O–CH2–CH2–O–) that enhances flexibility.
  • A 2-bromo-5-fluorophenyl ring with halogen substituents influencing electron density distribution.

Stereoelectronic effects arise from the electron-withdrawing bromine and fluorine atoms , which polarize the phenyl ring’s π-system. This polarization impacts the ether oxygen’s lone pair orientation, potentially affecting nucleophilic reactivity at the silicon center.

Comparative Analysis of Silane-Based Structural Analogues

Comparative analysis with related silanes reveals distinct structural and electronic variations:

Compound Name Molecular Formula Key Structural Differences Source
3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane C12H18BrFOSi Lacks ethoxy spacer; direct aryl-silicon bond
(5-Bromo-2-methoxyphenoxy)(tert-butyl)dimethylsilane C13H21BrO2Si Methoxy substituent at position 2
tert-Butyl(5-chloro-2-fluorophenoxy)dimethylsilane C12H18ClFOSi Chlorine replaces bromine at position 5

The ethoxy spacer in 2-(2-bromo-5-fluorophenoxy)ethoxydimethylsilane distinguishes it from analogues with direct aryl-silicon bonds. This spacer increases conformational flexibility, potentially enhancing solubility in polar solvents compared to bulkier analogues.

Crystallographic Data and Conformational Dynamics

While direct crystallographic data for this compound is limited, analogous silyl ethers exhibit predictable conformational trends. For example, in 6-[4-(tert-butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane , the C–O–Si–C(tert-butyl) torsion angle is −177.40°, indicating near-perfect antiperiplanar alignment. Applied to 2-(2-bromo-5-fluorophenoxy)ethoxydimethylsilane:

  • The ethoxy chain likely adopts a staggered conformation to minimize steric clash between the phenyl ring and silane group.
  • The tert-butyl group on silicon creates a hydrophobic microenvironment, shielding the silicon-oxygen bond from nucleophilic attack.

Properties

CAS No.

811867-36-4

Molecular Formula

C14H22BrFO2Si

Molecular Weight

349.31 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenoxy)ethoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H22BrFO2Si/c1-14(2,3)19(4,5)18-9-8-17-13-10-11(16)6-7-12(13)15/h6-7,10H,8-9H2,1-5H3

InChI Key

ISIKBQMOZSABLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC(=C1)F)Br

Origin of Product

United States

Preparation Methods

Core Structural Analysis and Reaction Pathway

The target compound, 2-(2-Bromo-5-fluorophenoxy)ethoxydimethylsilane , features a tert-butyl dimethylsilyl (TBDMS) group linked via an ethoxy bridge to a 2-bromo-5-fluorophenoxy moiety. Key steps include:

  • Bromination/Fluorination : Introduction of bromine and fluorine substituents at specific positions on the aromatic ring.
  • Ethoxylation : Formation of the ethoxy linkage between the phenol and the silyl-protected alcohol.
  • Silylation : Protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl).

Synthetic Routes and Key Reactions

Step 1: Synthesis of 2-Bromo-5-Fluorophenol

Method : Electrophilic substitution or nucleophilic aromatic substitution (NAS) to install bromine and fluorine.

Reagents/Conditions Purpose Yield Reference
Bromine, HNO₃/H₂SO₄ Bromination of fluorophenol analogues (e.g., 5-fluorophenol) 88–92%
NBS, AIBN, CCl₄ Radical bromination of methyl-substituted pyridines (analogous) 60–86%

Example :

  • Bromination : 5-Fluorophenol treated with Br₂ in HNO₃/H₂SO₄ at 0–25°C yields 2-bromo-5-fluorophenol.
  • Fluorination : For fluorinated intermediates, CF₃ groups or HF may be used, though direct fluorination is less common.

Step 2: Ethoxylation

Objective : Introduce the ethoxy group via nucleophilic substitution or etherification.

Route A: Alkylation of 2-Bromo-5-Fluorophenol
Reagents/Conditions Purpose Yield Reference
2-Bromoethanol, K₂CO₃, ACN, Reflux Etherification to form 2-(2-bromo-5-fluorophenoxy)ethanol 65–98%

Procedure :

  • Base Activation : K₂CO₃ deprotonates the phenol, enhancing nucleophilicity.
  • Nucleophilic Substitution : 2-Bromoethanol reacts with phenoxide to form the ethoxyphenol.
Route B: Reduction of Ethyl Acetate
Reagents/Conditions Purpose Yield Reference
LiAlH₄, THF, 0–20°C Reduction of 2-(2-bromo-5-fluorophenoxy)ethyl acetate to ethanol 40–60%

Example :

  • Ester Formation : 2-Bromo-5-fluorophenol reacts with ethyl bromoacetate under basic conditions.
  • Reduction : LiAlH₄ or NaBH₄ reduces the ester to the primary alcohol.

Step 3: Silylation

Objective : Protect the hydroxyl group using TBDMSCl.

Reagents/Conditions Purpose Yield Reference
TBDMSCl, Imidazole, DMF, 40°C Silylation of 2-(2-bromo-5-fluorophenoxy)ethanol 70–95%

Procedure :

  • Deprotonation : Imidazole neutralizes HCl generated during silylation.
  • Silane Addition : TBDMSCl reacts with the alcohol to form the silyl ether.

Example :

  • Reaction Mixture : 2-(2-Bromo-5-fluorophenoxy)ethanol (1 eq), TBDMSCl (1.1 eq), imidazole (2.2 eq) in DMF.
  • Workup : Extract with EtOAc, wash with brine, and purify via column chromatography.

Optimized Conditions and Key Data

Critical Parameters for Silylation

Parameter Optimal Value Impact
Base Imidazole or 2,6-Lutidine Neutralizes HCl, prevents silane hydrolysis
Solvent DMF or CH₂Cl₂ Enhances solubility and reaction rate
Temperature 40–50°C Balances reaction speed and side reactions

Example :
In DMF, TBDMSCl reacts efficiently with alcohols, achieving >90% conversion within 10–20 hours.

Comparative Yields for Key Steps

Step Reagents Yield Purity
Bromination Br₂, HNO₃/H₂SO₄ 88% >95%
Ethoxylation 2-Bromoethanol, K₂CO₃, ACN 65% 85–90%
Silylation TBDMSCl, Imidazole, DMF 74% >98%

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Issue : Over-bromination or incorrect substitution on the aromatic ring.
Solution :

  • Use directed bromination (e.g., nitration followed by reduction).
  • Employ radical initiators (e.g., AIBN) for controlled bromination.

Stability of the Silyl Ether

Issue : Hydrolysis of the TBDMS group under acidic conditions.
Solution :

  • Use dry solvents (e.g., anhydrous DMF) and avoid prolonged exposure to moisture.
  • Purify immediately after reaction completion.

Analytical Characterization

Technique Key Data Reference
¹H NMR δ 1.00 (s, 9H, tert-butyl), 3.58–3.80 (m, 1H, CH₂), 7.21 (s, 1H, ArH)
LC-MS m/z 349.31 [M+H]⁺
Purity >97% (GC), confirmed via HPLC or silica gel chromatography

Applications and Derivatives

The compound serves as a protecting group intermediate in pharmaceutical synthesis, particularly for:

  • Halogenated drugs : Retaining bromine for subsequent cross-coupling reactions.
  • Fluorinated ligands : Stabilizing fluorine in coordination chemistry.

Summary of Methods

Method Steps Yield References
Bromination → Ethoxylation → Silylation 2-Bromo-5-fluorophenol → 2-(2-Bromo-5-fluorophenoxy)ethanol → Silylation 65–74%
Direct Silylation 2-(2-Bromo-5-fluorophenyl)ethanol → TBDMSCl protection 70–95%

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative .

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .

Biology and Medicine: In biological and medical research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions. It can also be used in the development of new drugs and diagnostic tools .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane depends on the specific application and the target moleculeFor example, in nucleophilic substitution reactions, the bromo group can be replaced by a nucleophile, leading to the formation of a new covalent bond .

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

(2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane
  • Molecular Formula : C₁₄H₂₂BrClOSi
  • Molecular Weight : 349.77 g/mol .
  • Key Differences: Replaces the 5-fluoro group with chlorine.
  • Applications : Used in intermediates for agrochemicals, though specific biological data are unavailable .
Tert-butyl(2-(3-fluoro-2-iodophenoxy)ethoxy)dimethylsilane
  • Key Differences : Contains iodine at the 2-position and fluorine at the 3-position. Iodine’s larger atomic radius and polarizability may enhance participation in halogen-bonding interactions, useful in catalysis or supramolecular chemistry .

Analogues with Methoxy or Methyl Substituents

(2-Bromo-5-methoxyphenyl)methoxydimethylsilane
  • Molecular Formula : C₁₄H₂₃BrO₂Si
  • Molecular Weight : 331.33 g/mol .
  • Synthesis : Prepared via silylation of 2-bromo-5-methoxybenzaldehyde using TBDMSCl and imidazole in dichloromethane (98% yield).
  • Key Differences : The 5-methoxy group is electron-donating, increasing electron density on the aromatic ring, which may hinder electrophilic substitutions but stabilize radical intermediates.
  • NMR Data : Distinct ¹H NMR signals at δ 7.37 (d, J = 8.7 Hz) and ¹³C NMR at δ 159.3 (C-O) confirm structural integrity .
tert-Butyldimethyl(2-(6-methyl-9,10-dihydrophenanthren-9-yl)ethoxy)silane
  • Synthesis : Synthesized via Suzuki coupling, yielding 48% after flash chromatography .
  • Key Differences : Incorporates a bulky dihydrophenanthrene group, increasing steric hindrance and reducing solubility in polar solvents.
2-(2-Bromoethoxy)ethoxydimethylsilane
  • Synthesis : Reacts with aziridines in DMF at 70°C using K₂CO₃ as a base .
  • Applications : Key intermediate in epothilone B analogues, which exhibit anticancer activity. The bromoethoxy group facilitates alkylation reactions under mild conditions .
Target Compound vs. Chloro/Methoxy Analogues
  • Reactivity Trends :
    • Electron-Withdrawing Groups (Br, F) : Enhance leaving group ability in SN2 reactions.
    • Electron-Donating Groups (OMe) : Stabilize intermediates in radical or electrophilic pathways.
  • Yield Comparison : Methoxy derivative (98% yield ) vs. phenanthrene analogue (48% ), highlighting steric and electronic challenges in complex syntheses.

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